

Saracatinib Difumarate: A Technical Guide to Target Proteins and Signaling Pathways

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Compound of Interest

Compound Name: Saracatinib Difumarate

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Introduction

Saracatinib (AZD0530) Difumarate is a potent, orally bioavailable small molecule inhibitor with a well-documented role as a dual inhibitor of Src and Abl tyrosine kinases.^{[1][2]} Initially investigated for its therapeutic potential in oncology, Saracatinib has since been explored in a range of other diseases, including Alzheimer's disease, idiopathic pulmonary fibrosis, and fibrodysplasia ossificans progressiva.^{[1][3][4]} This technical guide provides an in-depth overview of Saracatinib's target proteins, the signaling pathways it modulates, and detailed experimental protocols for assessing its activity.

Primary and Secondary Protein Targets

Saracatinib's primary targets are members of the Src family of non-receptor tyrosine kinases and the Abl tyrosine kinase.^[1] It also exhibits inhibitory activity against other kinases, albeit generally at higher concentrations.

Quantitative Inhibition Data

The inhibitory activity of Saracatinib against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the kinase activity. The following tables summarize the reported IC₅₀ values for Saracatinib against its key protein targets.

Src Family Kinases	IC50 (nM)	Reference
c-Src	2.7	[5] [6] [7] [8]
c-Yes	4	[8] [9]
Fyn	4-10	[6] [8]
Lck	<4	[8] [9]
Lyn	5	[8]
Blk	4-10	[6] [8]
Fgr	4-10	[6] [8]

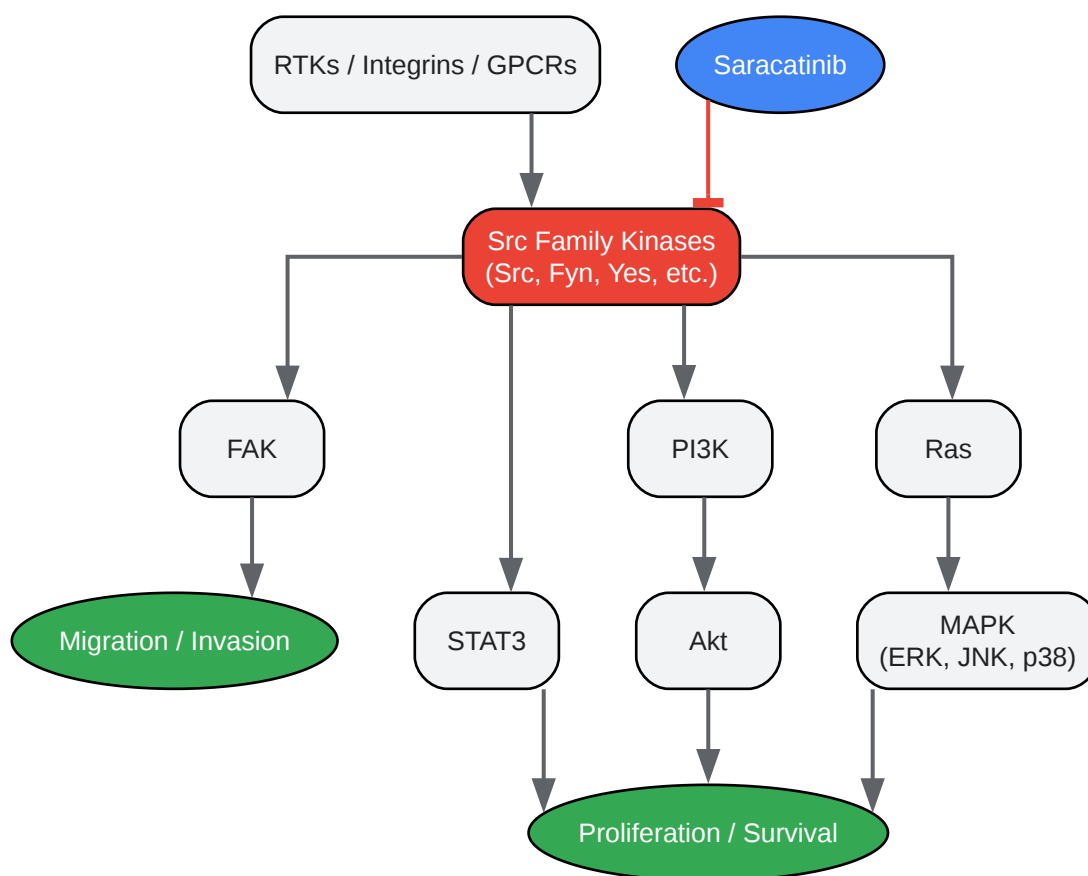
Other Kinases	IC50 (nM)	Reference
v-Abl	30	[5] [7]
EGFR (L858R)	5	[7]
EGFR (L861Q)	4	[7]
c-Kit	200	
ALK2	14	[4]
ALK1	25	[4]
ALK3	140	[4]
ALK4	~220	[4]
ALK5	~220	[4]

Signaling Pathways Modulated by Saracatinib

By inhibiting its primary targets, Saracatinib influences several critical downstream signaling pathways that are often dysregulated in disease.

Src Signaling Pathway

Src kinases are key nodes in cellular signaling, relaying signals from receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs) to downstream effectors. These pathways regulate fundamental cellular processes such as proliferation, survival, migration, and invasion. Saracatinib's inhibition of Src blocks the phosphorylation of downstream substrates, thereby disrupting these signaling cascades.

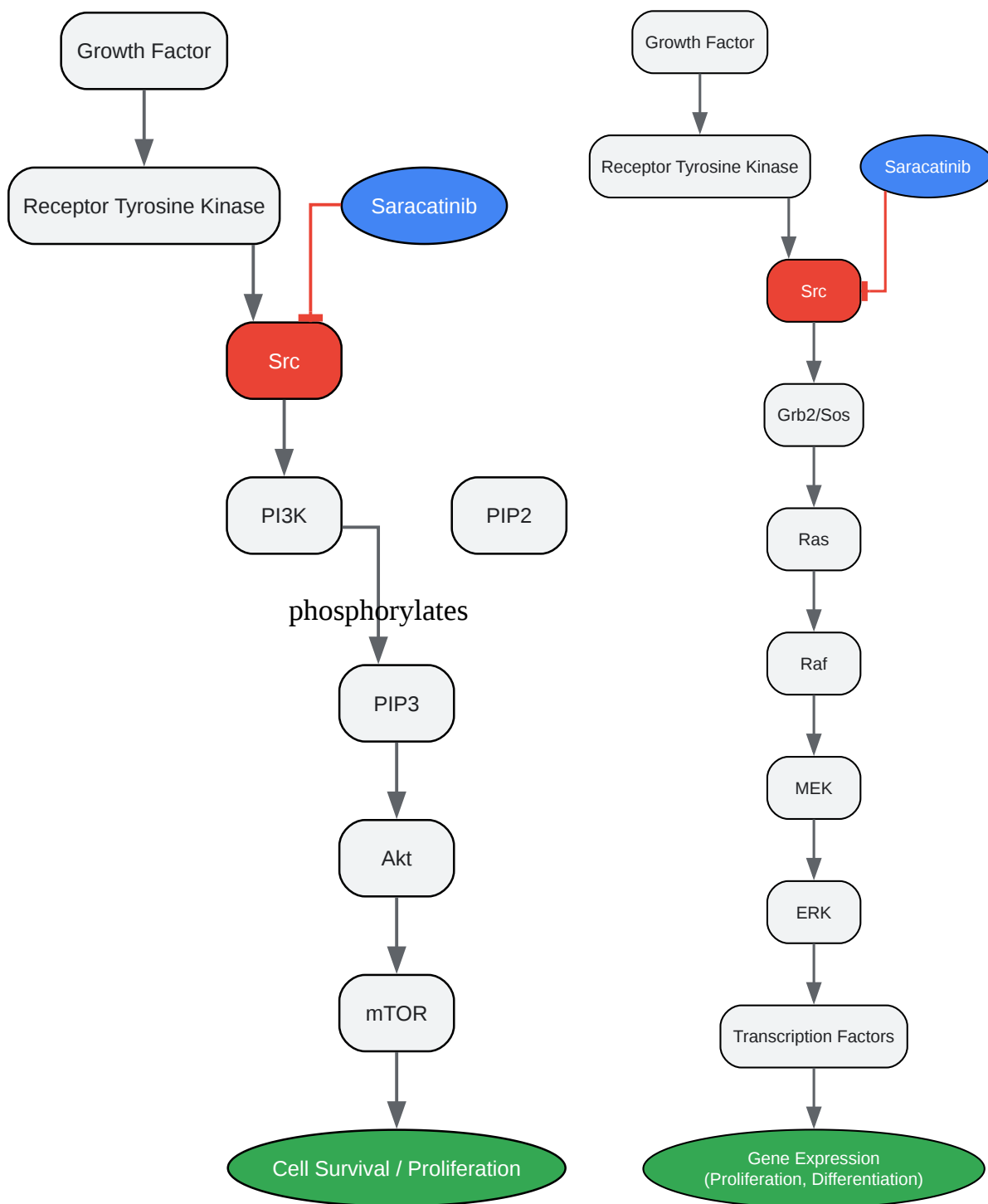


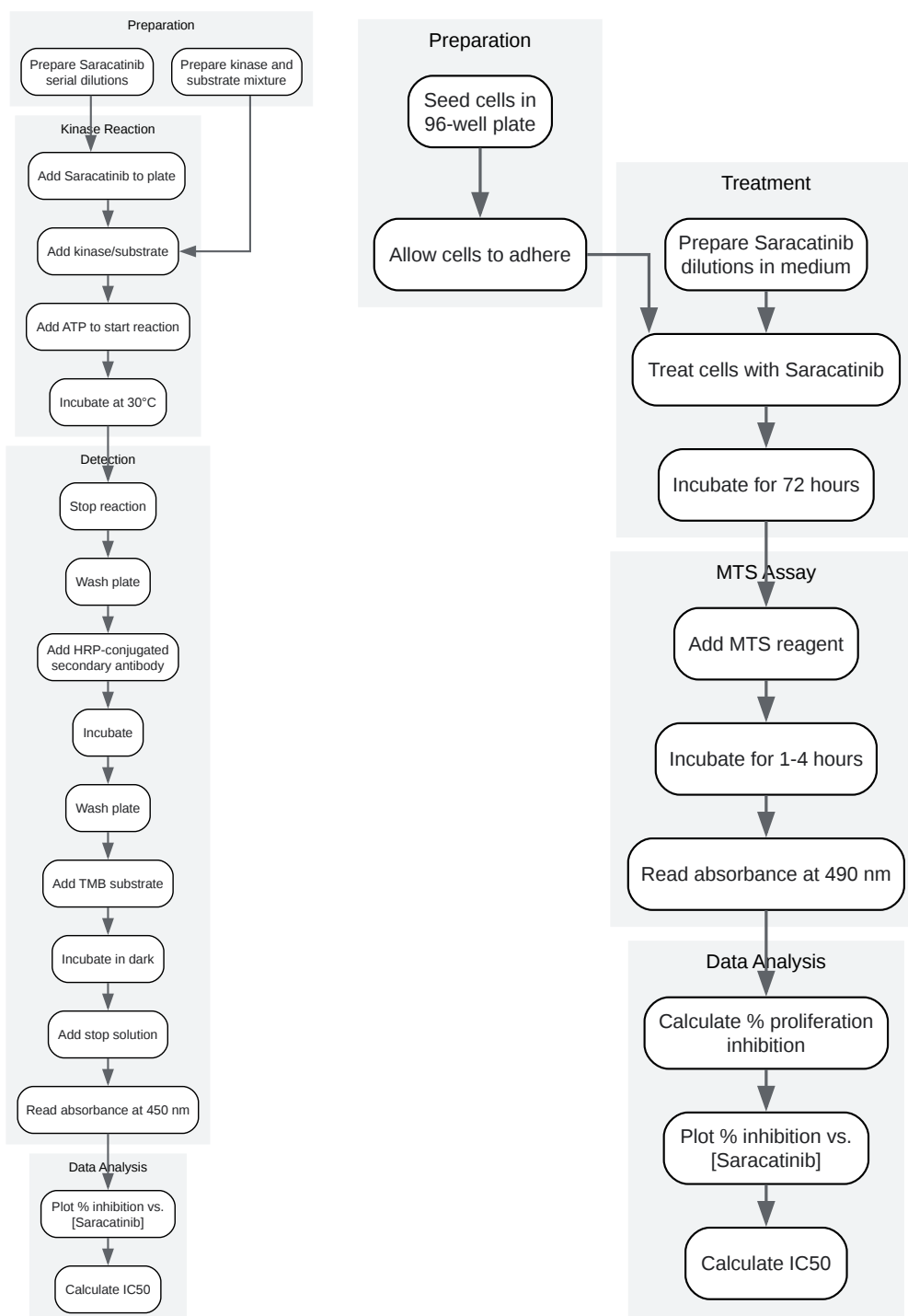
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Src Signaling Pathway Inhibition by Saracatinib.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Src can activate PI3K, leading to the activation of Akt. By inhibiting Src, Saracatinib can attenuate the activation of the PI3K/Akt pathway, contributing to its anti-proliferative effects.





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